molecular formula C37H58O11 B12778607 12beta-Acetoxycimigenol 3-o-beta-D-xylopyranoside CAS No. 909425-06-5

12beta-Acetoxycimigenol 3-o-beta-D-xylopyranoside

Cat. No.: B12778607
CAS No.: 909425-06-5
M. Wt: 678.8 g/mol
InChI Key: HZIBYJCDCHVSPK-HDBHZJCMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12beta-Acetoxycimigenol 3-o-beta-D-xylopyranoside typically involves the extraction of triterpene glycosides from the rhizomes of Cimicifuga racemosa. The process includes several steps of purification and isolation using chromatographic techniques . Specific reaction conditions and synthetic routes for this compound are not extensively documented in the literature.

Industrial Production Methods: Industrial production methods for this compound are not well-established due to the complexity of its extraction and purification processes. The compound is primarily obtained through natural extraction from plant sources rather than synthetic industrial production .

Chemical Reactions Analysis

Types of Reactions: 12beta-Acetoxycimigenol 3-o-beta-D-xylopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed: The major products formed from these reactions are various derivatives of this compound, which may exhibit different biological activities and properties .

Comparison with Similar Compounds

Uniqueness: 12beta-Acetoxycimigenol 3-o-beta-D-xylopyranoside is unique due to its specific acetoxy group at the 12beta position and its glycosidic linkage to beta-D-xylopyranoside. These structural features contribute to its distinct biological activities and potential therapeutic applications .

Properties

CAS No.

909425-06-5

Molecular Formula

C37H58O11

Molecular Weight

678.8 g/mol

IUPAC Name

[(1S,2R,3S,4R,7R,9S,12R,14R,16R,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-16-yl] acetate

InChI

InChI=1S/C37H58O11/c1-17-13-20-28(32(5,6)43)48-37(47-20)27(17)34(8)24(45-18(2)38)14-36-16-35(36)12-11-23(46-29-26(41)25(40)19(39)15-44-29)31(3,4)21(35)9-10-22(36)33(34,7)30(37)42/h17,19-30,39-43H,9-16H2,1-8H3/t17-,19-,20-,21+,22+,23+,24-,25+,26-,27-,28+,29+,30-,33-,34-,35-,36+,37+/m1/s1

InChI Key

HZIBYJCDCHVSPK-HDBHZJCMSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4([C@@H](C[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)OC(=O)C)C)O2)C(C)(C)O

Canonical SMILES

CC1CC2C(OC3(C1C4(C(CC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)OC(=O)C)C)O2)C(C)(C)O

Origin of Product

United States

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